4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide, also known as CM-272, is a small molecule inhibitor that has been developed for the treatment of cancer. It has shown promising results in preclinical studies and is currently undergoing clinical trials.
Applications De Recherche Scientifique
Novel Synthesis Techniques
Research has led to the development of novel synthesis techniques for compounds related to 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide. For instance, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides through Ugi reactions highlights innovative approaches to creating pseudopeptidic [1,2,4]triazines, which are composed of two different amino acids, arylglycine and alanine derivatives, connected through a urea moiety (Sañudo et al., 2006). This technique emphasizes the potential for synthesizing complex molecules through efficient reactions, contributing to advancements in chemical synthesis methodologies.
Antimicrobial and Anticancer Agents
Research into novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone has uncovered their potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020). These compounds have shown significant activity as COX-1/COX-2 inhibitors, highlighting their potential use in developing new therapeutic agents.
Inhibition of Carbonic Anhydrases
Microwave-assisted synthesis of novel acridine-acetazolamide conjugates has been explored for their effects on human carbonic anhydrase isoforms. These conjugates have demonstrated potent inhibitory effects on cytosolic and membrane-bound carbonic anhydrases, indicating their potential for therapeutic applications in conditions where inhibition of these enzymes is beneficial (Ulus et al., 2016).
Photodynamic Therapy Applications
The synthesis of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base has shown remarkable potential for photodynamic therapy applications. These compounds exhibit high singlet oxygen quantum yield, making them excellent candidates for Type II photosensitizers in cancer treatment (Pişkin et al., 2020).
Cytotoxic Evaluation
Studies on the cytotoxic evaluation of substituted sulfonamide Schiff bases against human breast cancer cell lines have revealed significant cytotoxic activity, underscoring the potential of these compounds as chemotherapeutic agents (Govindaraj et al., 2021). Such research is crucial for identifying new molecules that can be developed into effective treatments for cancer.
Propriétés
IUPAC Name |
4-[cyclohexyl(methyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S2/c1-25(16-7-4-3-5-8-16)31(27,28)17-13-11-15(12-14-17)21(26)24-22-23-20-18(29-2)9-6-10-19(20)30-22/h6,9-14,16H,3-5,7-8H2,1-2H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEOEWYZQDDGAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC=C4S3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.